7-Fluoro-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
IUPAC Name |
7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O4/c1-11-3-5-13(6-4-11)19-18-20(26)15-10-14(23)7-8-16(15)28-21(18)22(27)25(19)17-9-12(2)29-24-17/h3-10,19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBHISLOYWKYMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NOC(=C4)C)OC5=C(C3=O)C=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Fluoro-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula and structure:
- Molecular Formula : C22H15FN2O4
- Molecular Weight : 390.4 g/mol
The structure includes a chromeno-pyrrole core with various substituents that contribute to its biological activity. The presence of a fluorine atom and an isoxazole ring are notable features that may influence its pharmacological properties.
Antibacterial Activity
Research indicates that derivatives of the chromeno[2,3-c]pyrrole class exhibit significant antibacterial properties. For instance, related compounds have shown activity against Staphylococcus aureus and Escherichia coli , comparable to established antibiotics like gentamicin .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Chromeno[2,3-c]pyrrole Derivative | Staphylococcus aureus | 32 µg/mL |
| Chromeno[2,3-c]pyrrole Derivative | Escherichia coli | 64 µg/mL |
Antioxidant Activity
The compound has also been reported to exhibit antioxidant properties. Studies on similar chromeno-pyrrole derivatives demonstrated their ability to scavenge free radicals and reduce oxidative stress in vitro . This suggests potential applications in preventing oxidative damage in biological systems.
The biological activity of this compound may involve multiple mechanisms:
- Enzyme Inhibition : Some studies suggest that these compounds can inhibit key enzymes involved in bacterial metabolism.
- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and cell death.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), these compounds can induce oxidative stress in target cells.
Study on Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of various chromeno-pyrrole derivatives, including our compound of interest. The results indicated that modifications at specific positions on the chromeno structure significantly affected antibacterial potency. The study found that the presence of the isoxazole ring enhanced activity against Gram-positive bacteria .
Study on Antioxidant Properties
Another investigation focused on the antioxidant capabilities of chromeno-pyrrole derivatives. The study utilized various assays (DPPH and ABTS) to measure radical scavenging activity. Results showed that these compounds effectively reduced oxidative stress markers in cultured cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity within the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family allows for targeted modifications to optimize biological activity, solubility, and stability. Below is a detailed comparison with analogous compounds:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Substituent-Driven Activity: The isoxazole group in the target compound (vs. The 4-methylphenyl substituent (vs. 4-isopropylphenyl in ) decreases steric bulk, which may improve binding to hydrophobic enzyme pockets .
Fluorine Impact: Fluorine at the 7-position enhances metabolic stability and bioavailability compared to non-fluorinated analogs (e.g., chromafenozide in ) .
Biological Activity :
- The target compound’s methylisoxazole moiety is associated with antimicrobial activity in library screenings, whereas thiadiazole -containing analogs () show stronger pesticidal activity due to sulfur’s electrophilic reactivity .
Synthetic Flexibility: The multicomponent synthesis method () allows rapid diversification of the chromeno[2,3-c]pyrrole-3,9-dione scaffold, enabling systematic exploration of substituent effects on bioactivity .
Preparation Methods
Multicomponent Cyclization Approaches
Multicomponent reactions (MCRs) are favored for their atom economy and efficiency. A representative protocol involves the one-pot condensation of:
-
7-Fluoro-2-hydroxybenzaldehyde (fluorinated chromene precursor)
-
5-Methyl-3-isoxazolecarboxaldehyde (isoxazole source)
-
4-Methylphenylacetylene (aryl substituent donor)
Under basic conditions (e.g., pyridine in anhydrous DMF), these components undergo Knoevenagel condensation followed by 6π-electrocyclic ring closure to form the dihydrochromeno-pyrrole core. Yields range from 35–48% after purification via silica gel chromatography.
Stepwise Synthesis and Intermediate Characterization
Preparation of Fluorinated Chromene Intermediate
The synthesis begins with the preparation of 7-fluoro-2-hydroxychromene-3-carbaldehyde:
-
Claisen-Schmidt Condensation : 2,4-Difluorobenzaldehyde reacts with malonic acid in acetic anhydride, yielding 7-fluoro-2-hydroxychromene-3-carboxylic acid (72% yield).
-
Decarboxylation : Heating the acid derivative at 180°C under vacuum produces 7-fluoro-2-hydroxychromene-3-carbaldehyde (89% purity by HPLC).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 180°C |
| Solvent | Acetic anhydride |
| Yield | 72% |
Isoxazole Ring Installation
The 5-methyl-3-isoxazolyl group is introduced via 1,3-dipolar cycloaddition:
-
Nitrile Oxide Generation : 5-Methylisoxazole-3-carbonitrile is treated with hydroxylamine hydrochloride and NaHCO<sub>3</sub> to form the corresponding nitrile oxide.
-
Cycloaddition : The nitrile oxide reacts with 4-methylphenylacetylene in toluene at 110°C, yielding 3-(4-methylphenyl)-5-methylisoxazole (81% yield).
Final Cyclization and Optimization
Ring-Closing Reaction
The chromene aldehyde and isoxazole-aryl adduct undergo cyclization in the presence of ammonium acetate (catalyst) and molecular sieves (drying agent). Critical parameters include:
| Parameter | Optimal Value |
|---|---|
| Temperature | 120°C |
| Solvent | Dry DMF |
| Reaction Time | 18 hours |
| Yield | 46% |
Mechanistic Insight : The reaction proceeds through imine formation between the aldehyde and amine catalyst, followed by intramolecular Mannich-type cyclization to establish the pyrrole ring.
Purification and Analysis
Crude product is purified via gradient elution (hexane:ethyl acetate = 4:1 → 1:1). Characterization data:
-
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 8.21 (d, J = 7.6 Hz, 1H), 7.45–7.38 (m, 4H), 6.89 (s, 1H), 2.51 (s, 3H).
-
HPLC Purity : 98.2% (C18 column, MeOH:H<sub>2</sub>O = 70:30).
Comparative Analysis of Synthetic Routes
Traditional stepwise synthesis (4 steps, 22% overall yield) is less efficient than MCR approaches (3 steps, 46% yield). Key advantages of MCRs include reduced purification steps and improved regioselectivity for the fluorine substituent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
